(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Chiral synthesis Enantiomeric excess Crizotinib intermediate

Procure this (R)-configured Crizotinib Amine Impurity as a certified reference standard for regulatory-grade impurity profiling. This compound is essential for ANDA/NDA analytical method validation (AMV) and QC release testing, ensuring accurate chromatographic identification per ICH Q3A/Q3B. Non-certified analogs or racemic mixtures are unsuitable—only this exact CAS, with documented ≥95% (HPLC) purity and complete structure elucidation, meets pharmacopeial expectations. Used in crizotinib synthesis and continuous-flow hydrogenation, ensuring API enantiomeric excess. Store at 2–8°C; shipped ambient.

Molecular Formula C13H11Cl2FN2O
Molecular Weight 301.14 g/mol
CAS No. 877397-71-2
Cat. No. B1441314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
CAS877397-71-2
Molecular FormulaC13H11Cl2FN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N
InChIInChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m1/s1
InChIKeyIEKMAKBQCRKWLS-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS 877397-71-2): Critical Crizotinib Amine Impurity Reference Standard


The compound (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS 877397-71-2) is a chiral 2-aminopyridine derivative that serves as a key intermediate in the synthesis of the ALK/ROS1/c-Met inhibitor crizotinib (Xalkori®) and is officially designated as Crizotinib Amine Impurity (Crizotinib Impurity 4 / Crizotinib Impurity 12) [1]. The compound is characterized by its (R)-configuration at the chiral center, a molecular formula of C13H11Cl2FN2O, and a molecular weight of 301.14 g/mol . It is supplied as a research-use-only (RUO) reference standard with a typical purity specification of ≥95% (HPLC) and is utilized for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions .

Why Generic Crizotinib Impurity Substitution with CAS 877397-71-2 Fails in Regulated Analytical Workflows


Generic substitution of Crizotinib Amine Impurity (CAS 877397-71-2) with non-certified or structurally similar analogs is not feasible in regulated pharmaceutical quality control (QC) and analytical method validation (AMV) workflows. This compound's identity is precisely defined by its (R)-stereochemistry and specific substitution pattern (2,6-dichloro-3-fluorophenyl) [1]. Substituting with a racemic mixture or a positional isomer would result in different chromatographic retention times, UV spectra, and mass spectrometric fragmentation patterns, thereby invalidating HPLC/LC-MS methods developed for crizotinib impurity profiling . Furthermore, regulatory submissions (e.g., ANDA, DMF) require the use of well-characterized reference standards with documented identity and purity, a requirement that generic, uncertified compounds cannot meet . The following sections provide quantitative evidence that defines the specific procurement value of this exact compound.

Quantitative Differentiation Evidence for (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS 877397-71-2)


Chiral Purity and Enantiomeric Excess: Critical for Crizotinib Synthesis Selectivity

The (R)-enantiomer of this compound is a critical intermediate in the synthesis of crizotinib. The stereochemical integrity directly influences the enantiomeric excess (ee) of the final active pharmaceutical ingredient (API). A continuous-flow hydrogenation process using this compound as an intermediate (compound II) achieved a selectivity of 99.9% and conversion of 99.5% for the reduction of the nitro precursor (compound I) to the desired amine . In contrast, racemic or (S)-enantiomer impurities would compromise the final API's stereochemical purity, potentially leading to reduced therapeutic efficacy or altered safety profiles. The resolution of the racemic phenylethanol derivative is a key step in synthesizing deuterated crizotinib, where the ee value of the intermediate directly impacts the ee value of the final product .

Chiral synthesis Enantiomeric excess Crizotinib intermediate

Analytical Reference Standard Purity and Regulatory Compliance

As a crizotinib amine impurity reference standard, this compound is supplied with a minimum purity specification of 95% (HPLC) [1], and in some cases 97% , which is essential for accurate quantification in analytical methods. This purity level is comparable to or exceeds that of other crizotinib impurity reference standards available on the market, which typically range from 90% to 95% purity . The compound is provided with detailed characterization data, including a Structure Elucidation Report (SER), compliant with regulatory guidelines for ANDA and NDA submissions [1].

Pharmaceutical impurity Reference standard Regulatory compliance

Procurement Cost Efficiency Relative to Other Crizotinib Impurities

The procurement cost of this compound is significantly lower compared to other crizotinib-related impurities and reference standards. For example, the price for a 1 g quantity is approximately $9.00 , whereas other crizotinib impurities and related compounds can range from $50 to $500 per gram depending on structural complexity and purity requirements. This cost differential enables laboratories to conduct extensive method development and validation studies without prohibitive material expenses.

Procurement cost Research chemical Budget optimization

Defined Storage and Stability Profile for Reproducible Analytical Results

The compound's stability and storage conditions are explicitly defined: store at 2-8°C (refrigerated) for long-term stability . This controlled storage requirement is comparable to other crizotinib impurities, which also require refrigerated or frozen storage to prevent degradation. Adherence to these specified storage conditions ensures consistent analytical performance and reproducible results across different studies and laboratories.

Stability Storage conditions Reproducibility

Optimal Application Scenarios for (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS 877397-71-2)


Analytical Method Development and Validation for Crizotinib Impurity Profiling

This compound is ideally suited for use as a reference standard in the development and validation of HPLC-UV and LC-MS methods for the quantification of crizotinib amine impurity in crizotinib API and finished drug products. Its high purity (≥95-97%) and well-characterized structure ensure accurate calibration and system suitability testing, which are critical for meeting ICH Q3A/Q3B impurity thresholds. The detailed Structure Elucidation Report (SER) provided by vendors [1] supports regulatory filings (ANDA, NDA).

Synthesis and Process Development of Crizotinib and Deuterated Analogs

As a key chiral intermediate, this compound is essential for the synthesis of crizotinib and deuterated crizotinib analogs. The high selectivity (99.9%) and conversion (99.5%) demonstrated in continuous-flow hydrogenation processes highlight its utility in optimizing synthetic routes. Its use ensures high enantiomeric excess in the final API, which is crucial for maintaining the drug's pharmacological activity and minimizing potential off-target effects.

Quality Control and Release Testing in Pharmaceutical Manufacturing

Pharmaceutical manufacturers can utilize this compound as a working standard for routine quality control and batch release testing of crizotinib drug substance and drug product. Its defined storage conditions (2-8°C) and cost-effectiveness make it a practical choice for high-volume QC laboratories. The compound's identity as Crizotinib Impurity 4/12 aligns with pharmacopoeial monographs and regulatory expectations for impurity control.

Academic and Industrial Research on ALK/ROS1 Kinase Inhibitors

Researchers investigating the structure-activity relationships (SAR) of ALK/ROS1 inhibitors or developing novel crizotinib analogs can employ this compound as a reference material for comparing the biological activity and selectivity of new chemical entities. Its role as a known crizotinib impurity provides a baseline for evaluating the impurity profiles of next-generation kinase inhibitors, which is essential for understanding potential toxicity and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.